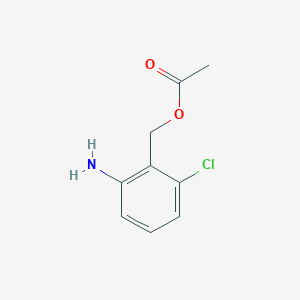
2-Amino-6-chlorobenzyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-chlorobenzyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom attached to a benzene ring, along with an acetate ester group. The unique combination of these functional groups makes this compound an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzyl acetate typically involves the esterification of 2-Amino-6-chlorobenzyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
[ \text{2-Amino-6-chlorobenzyl alcohol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} ]
Alternatively, the compound can be synthesized using acetic anhydride:
[ \text{2-Amino-6-chlorobenzyl alcohol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Amino-6-chlorobenzyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2-Amino-6-chlorobenzyl alcohol and acetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can catalyze the reaction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Major Products Formed
Hydrolysis: 2-Amino-6-chlorobenzyl alcohol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives of this compound.
科学研究应用
2-Amino-6-chlorobenzyl acetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-6-chlorobenzyl acetate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 2-Amino-6-chlorobenzyl alcohol and acetic acid. The amino group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
2-Amino-6-chlorobenzyl alcohol: Similar structure but lacks the ester group.
2-Amino-6-chlorobenzoic acid: Contains a carboxylic acid group instead of an ester group.
2-Amino-6-chlorobenzamide: Contains an amide group instead of an ester group.
Uniqueness
2-Amino-6-chlorobenzyl acetate is unique due to the presence of both an amino group and an ester group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
(2-amino-6-chlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5,11H2,1H3 |
InChI 键 |
RDJJOBAJEUYBFC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=C(C=CC=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
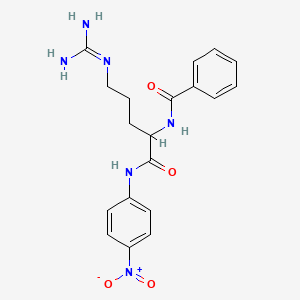
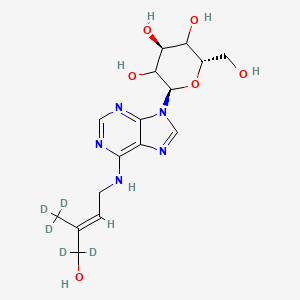
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
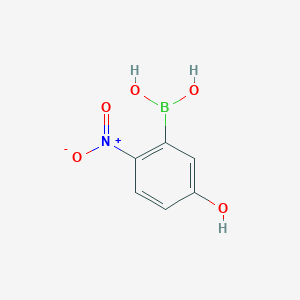
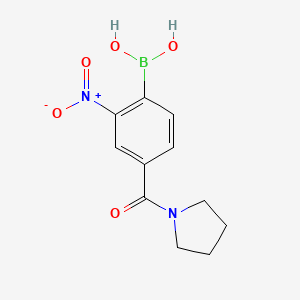
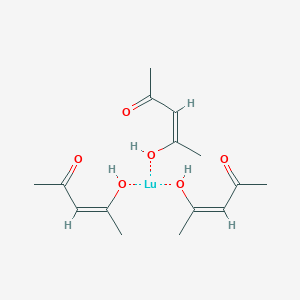



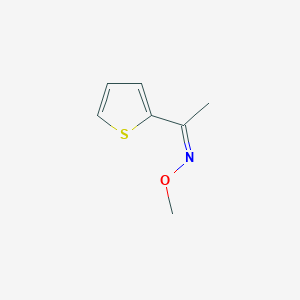
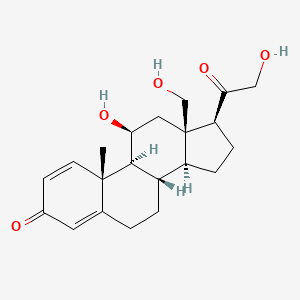
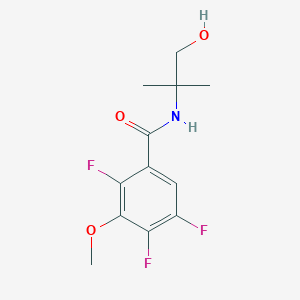
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
